molecular formula C21H22FN5O2 B2488146 N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105237-62-4

N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2488146
CAS No.: 1105237-62-4
M. Wt: 395.438
InChI Key: SMWDIBVSYYJORZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

Research on chemical inhibitors of cytochrome P450 isoforms, like the one detailed by Khojasteh et al. (2011), underlines the importance of selective inhibition in drug metabolism and potential drug-drug interactions, offering a perspective on how compounds with specific structural features, such as pyrazolo derivatives, may play a role in modulating enzyme activity (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Synthesis and Medicinal Chemistry

The synthesis of pyrazole heterocycles, as discussed by Dar and Shamsuzzaman (2015), highlights the significance of the pyrazole moiety in producing biologically active compounds for various therapeutic applications. This area of research may relate to the potential synthetic pathways and medicinal applications of N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (Dar & Shamsuzzaman, 2015).

Heterocyclic N-oxide Derivatives

Li et al. (2019) explored the synthesis and applications of heterocyclic N-oxide molecules, emphasizing their versatility in organic synthesis, catalysis, and drug development. This research domain may encompass the utility of this compound in creating novel therapeutic agents with improved pharmacological profiles (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Properties

IUPAC Name

N-cyclopentyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c22-14-7-9-16(10-8-14)27-20-17(11-23-27)19(13-5-6-13)25-26(21(20)29)12-18(28)24-15-3-1-2-4-15/h7-11,13,15H,1-6,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWDIBVSYYJORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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